molecular formula C23H24N2O3 B3949318 2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione

2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B3949318
M. Wt: 376.4 g/mol
InChI Key: DUMJUTPVKNRXFM-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones

Properties

IUPAC Name

2-(cyclohexylamino)-3-(3-methoxyanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-28-17-11-7-10-16(14-17)25-21-20(24-15-8-3-2-4-9-15)22(26)18-12-5-6-13-19(18)23(21)27/h5-7,10-15,24-25H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMJUTPVKNRXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthoquinone core: This can be achieved through the oxidation of naphthalene derivatives.

    Amination reactions: Introduction of the cyclohexylamino and methoxyphenylamino groups can be done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core back to naphthohydroquinone.

    Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Naphthohydroquinone derivatives.

    Substitution products: Various functionalized naphthoquinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial activity: Naphthoquinone derivatives are known for their antimicrobial properties.

    Anticancer research: Some derivatives have shown potential in inhibiting cancer cell growth.

Medicine

    Drug development: The compound can be a lead compound in the development of new pharmaceuticals.

Industry

    Dyes and pigments: Naphthoquinone derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione would depend on its specific application. Generally, naphthoquinones exert their effects through:

    Redox cycling: Generating reactive oxygen species that can damage cellular components.

    Enzyme inhibition: Inhibiting key enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3-methoxyphenylamino)-1,4-naphthoquinone
  • 2-(Cyclohexylamino)-3-amino-1,4-naphthoquinone

Uniqueness

2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is unique due to the presence of both cyclohexylamino and methoxyphenylamino groups, which may confer distinct biological activities and chemical properties compared to other naphthoquinone derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione
Reactant of Route 2
2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione

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